3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a piperidine ring system with a substituted phenoxyethyl chain attached at the 3-position of the piperidine ring. The phenoxy moiety bears both a bromine atom at the 4-position and a methyl group at the 3-position relative to the ether oxygen linkage.
The molecular formula of this compound is C₁₄H₂₁BrClNO. This formula represents a molecular composition that includes fourteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 334.68 grams per mole, which corresponds to the calculated mass based on the atomic weights of the constituent elements.
The compound is assigned the Chemical Abstracts Service registry number 1219964-59-6, which serves as a unique identifier in chemical databases worldwide. Additionally, the compound carries the Molecular Design Limited number MFCD13560059, providing another standardized reference for chemical literature and database searches.
The Simplified Molecular Input Line Entry System representation of this compound is CC1=CC(OCCC2CNCCC2)=CC=C1Br.[H]Cl, which provides a linear notation that encodes the complete molecular structure including the hydrochloride salt formation. This representation demonstrates the connectivity between the piperidine nitrogen and the phenoxyethyl chain, while also indicating the specific positions of the bromine and methyl substituents on the aromatic ring.
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound are fundamentally influenced by the inherent structural features of the piperidine ring system and the flexibility of the ethyl linker connecting to the phenoxy moiety. Piperidine rings typically adopt a chair conformation as the most thermodynamically stable arrangement, similar to cyclohexane, which minimizes steric interactions between hydrogen atoms and provides optimal bond angles.
The conformational analysis reveals that the piperidine ring maintains its characteristic chair conformation, with the nitrogen atom and its adjacent carbon atoms exhibiting remarkable planarity. This planar arrangement of the piperidine nitrogen and neighboring carbons is particularly significant as it influences the overall molecular geometry and potential interactions with biological targets. The least square root mean square deviation for these atoms is notably small, indicating a high degree of structural rigidity in this portion of the molecule.
The ethyl linker between the piperidine ring and the phenoxy group introduces conformational flexibility to the molecule, allowing rotation around the carbon-carbon and carbon-oxygen bonds. This flexibility is crucial for the compound's potential biological activity, as it enables the molecule to adopt various conformations that may be required for optimal binding to target receptors or enzymes. The phenoxy group itself maintains planarity due to the aromatic character of the benzene ring, with the bromine and methyl substituents positioned according to their specific substitution pattern.
Intermolecular interactions in the crystal structure include carbon-hydrogen to sulfur contacts, though these specific interactions may vary depending on the crystallization conditions and presence of other molecular species. The shortest intermolecular distances typically involve hydrogen bonding interactions or van der Waals contacts between adjacent molecules in the crystal lattice.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 nuclei. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the brominated phenyl ring appear in the downfield region, typically between 6.5 and 7.8 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group.
The methyl substituent on the aromatic ring generates a distinctive singlet signal in the proton Nuclear Magnetic Resonance spectrum, typically appearing around 2.3 parts per million. The ethyl linker protons exhibit characteristic patterns based on their proximity to the phenoxy oxygen and the piperidine nitrogen, with the alpha-methylene protons adjacent to oxygen appearing further downfield than those adjacent to nitrogen due to the different electronic environments.
Piperidine ring protons display complex multipicity patterns due to their multiple coupling interactions and the chair conformation of the ring system. The axial and equatorial positions of the piperidine ring protons result in different chemical shifts and coupling constants, providing detailed information about the molecular conformation. The nitrogen-adjacent carbons typically show characteristic signals in carbon-13 Nuclear Magnetic Resonance spectroscopy around 45-55 parts per million.
Fourier Transform Infrared spectroscopy identifies key functional groups within the molecule through their characteristic vibrational frequencies. The phenoxy group exhibits carbon-oxygen stretching vibrations typically around 1200-1300 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region. The piperidine ring contributes carbon-hydrogen stretching and bending vibrations in characteristic regions, and the presence of the bromine substituent may influence the fingerprint region of the spectrum.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural elucidation. The molecular ion peak appears at mass-to-charge ratio 334, corresponding to the molecular weight of the hydrochloride salt. Characteristic fragmentation patterns include loss of the hydrochloride portion, fragmentation of the ethyl linker, and breakage of the phenoxy bond, resulting in diagnostic fragment ions that confirm the proposed structure.
| Spectroscopic Method | Key Observations | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons 6.5-7.8 ppm | Methyl singlet ~2.3 ppm |
| ¹³C Nuclear Magnetic Resonance | Nitrogen-adjacent carbons 45-55 ppm | Aromatic carbons 110-160 ppm |
| Fourier Transform Infrared | Carbon-oxygen stretch 1200-1300 cm⁻¹ | Aromatic carbon-carbon 1450-1600 cm⁻¹ |
| Mass Spectrometry | Molecular ion m/z 334 | Characteristic fragmentation pattern |
The combination of these spectroscopic techniques provides comprehensive structural characterization of this compound, confirming both the connectivity and three-dimensional arrangement of atoms within the molecule. These analytical methods are essential for quality control, purity assessment, and verification of synthetic products in research applications.
Properties
IUPAC Name |
3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESFUYKCGPOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-59-6 | |
| Record name | Piperidine, 3-[2-(4-bromo-3-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 4-Bromo-3-methylphenol
- Starting material: 3-methylphenol (m-cresol).
- Reaction: Bromination at the 4-position using bromine in the presence of a catalyst or under controlled conditions to avoid over-bromination.
- Conditions: Typically carried out in an inert solvent such as acetic acid or dichloromethane at low temperature to ensure regioselectivity.
- Outcome: Formation of 4-bromo-3-methylphenol with high regioselectivity.
Synthesis of 4-Bromo-3-methylphenoxyethyl Bromide
- Reagents: 4-bromo-3-methylphenol is reacted with ethylene dibromide or 2-bromoethyl bromide.
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as acetone or acetonitrile.
- Mechanism: The phenolate ion performs a nucleophilic substitution on the alkyl bromide, forming the ether linkage.
- Temperature: Reflux conditions for several hours to ensure complete reaction.
- Isolation: The intermediate bromide is purified by extraction and crystallization.
Nucleophilic Substitution with Piperidine
- Reaction: The 4-bromo-3-methylphenoxyethyl bromide is reacted with piperidine.
- Mechanism: Piperidine acts as a nucleophile, substituting the bromide in an SN2 reaction to yield the desired tertiary amine.
- Conditions: Typically carried out in a polar solvent such as ethanol or acetonitrile under reflux.
- Stoichiometry: Piperidine is used in slight excess to drive the reaction to completion.
- Purification: The free base is isolated by solvent removal and purification techniques such as recrystallization or chromatography.
Formation of Hydrochloride Salt
- Procedure: The free base is dissolved in an appropriate solvent (e.g., ethereal solution) and treated with dry hydrogen chloride gas or hydrochloric acid solution.
- Outcome: Formation of the hydrochloride salt as a white crystalline solid.
- Advantages: This salt form improves compound stability, solubility, and ease of handling.
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 3-methylphenol | Br2, catalyst, acetic acid | 0–25 °C | 2–4 hours | 80–90 | Regioselective bromination |
| Ether formation | 4-bromo-3-methylphenol, ethylene dibromide, K2CO3, acetone | Reflux (~56 °C) | 6–12 hours | 75–85 | SN2 reaction, base-mediated |
| Piperidine substitution | Piperidine, ethanol or acetonitrile | Reflux (~78 °C) | 4–8 hours | 70–80 | SN2 substitution |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temperature | 1–2 hours | Quantitative | Salt crystallization |
- The bromination step requires precise control of temperature and stoichiometry to avoid polybromination and side reactions.
- Use of potassium carbonate as the base in the ether formation step provides cleaner reactions and better yields compared to stronger bases like sodium hydride, which may cause side reactions.
- The nucleophilic substitution with piperidine is favored under reflux conditions to overcome steric hindrance and ensure complete conversion.
- Formation of the hydrochloride salt stabilizes the compound and facilitates purification.
- Industrial scale syntheses optimize solvent volumes, reaction times, and purification steps to maximize yield and purity.
The preparation of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride involves a well-established synthetic sequence of bromination, ether formation, nucleophilic substitution, and salt formation. Careful control of reaction conditions at each step is crucial for high yield and purity. The methodologies align with those reported for closely related compounds, confirming the robustness of the synthetic strategy. This compound’s preparation is essential for its application in medicinal chemistry and related research fields.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxyethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Phenoxyethyl Derivatives
Key Observations:
Substituent Effects on Lipophilicity: Bromine (Br) at C4 (target compound) increases molecular weight and lipophilicity compared to chlorine (Cl) analogs .
Ethyl or isopentyloxy groups () may alter solubility and metabolic stability .
Biological Activity Trends: Analogous compounds with diethylaminoethylthio or morpholinyl groups () exhibit antibacterial and antifungal activities, suggesting that the target compound’s bromine-methyl combination could similarly target microbial enzymes or membranes . Dichloro-dimethyl analogs () show enhanced activity due to dual halogenation, but bromine’s larger size in the target compound might offer unique binding advantages .
Research Findings and Pharmacological Implications
- Antimicrobial Potential: Structural similarities to compounds in (e.g., 2-thiouracil derivatives with pyrrolidine/piperidine side chains) suggest that the target compound may inhibit bacterial growth via interference with nucleic acid synthesis or membrane integrity .
- Regulatory data () highlight the need for ecological impact studies .
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution of chloroethyl-piperidine intermediates with substituted phenols .
Biological Activity
Introduction
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various cellular receptors and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₁BrClNO
- Molecular Weight : Approximately 334.68 g/mol
- Structure : The compound features a piperidine ring and a brominated phenoxyethyl group, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- β3-Adrenergic Receptors : The compound acts as an agonist, influencing metabolic processes and potentially aiding in the treatment of metabolic disorders.
- Cellular Signaling Pathways : It modulates various signaling pathways by interacting with enzymes and receptors, which can lead to therapeutic effects in neurological and inflammatory conditions.
1. Neurotransmitter Modulation
Research indicates that the compound may influence neurotransmitter systems, which is crucial for its potential application in treating neurological disorders. The brominated structure enhances its binding affinity to neurotransmitter receptors compared to non-brominated analogs.
2. Anticancer Properties
Preliminary studies have suggested that this compound exhibits anticancer activity by engaging specific molecular pathways involved in cell proliferation and survival. Its structural characteristics allow it to interact with cancer cell lines effectively .
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through modulation of chemokine expression, indicating potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Bromination enhances receptor interaction |
| 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride | Structure | Different positional isomer may exhibit varied activity |
| 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | Structure | Different functional groups affecting biological activity |
The unique bromination in the phenoxyethyl group distinguishes this compound from its analogs, potentially enhancing its pharmacological properties.
Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the modulation of specific signaling pathways.
Study 2: Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with a brominated phenoxyethyl intermediate under alkaline conditions (e.g., NaOH in dichloromethane) to form the target compound. Key optimization parameters include temperature control (0–25°C), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography . Monitoring reaction progress using TLC or HPLC is critical to minimize side products like unreacted intermediates or dehalogenated byproducts.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the piperidine ring, phenoxyethyl linkage, and bromomethyl substitution. For example, the methyl group on the phenyl ring appears as a singlet at ~2.3 ppm in 1H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C14H19BrNO2·HCl).
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal packing and confirms stereochemistry. Note that twinning or poor diffraction may require data collection at low temperatures (e.g., 100 K) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols. Avoid dust formation during weighing.
- Storage: Store at 2–8°C in airtight containers away from oxidizers. Label containers with GHS hazard symbols (e.g., acute toxicity, skin irritation) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., anomalous unit cell parameters) be resolved during structure determination?
Anomalies may arise from twinning, partial disorder, or incorrect space group assignment. Strategies include:
Q. What methodologies are effective in analyzing and mitigating side reactions during synthesis?
- Mechanistic Studies: Use LC-MS or GC-MS to identify byproducts. For example, debromination may occur under acidic conditions, detectable via loss of bromine isotopic patterns in MS.
- Reaction Optimization: Adjust solvent polarity (e.g., switch from DCM to THF) or add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- In Situ Monitoring: Employ ReactIR to track intermediate formation and optimize reaction quenching times.
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or ion channels). Focus on the bromophenoxy group’s role in hydrophobic binding.
- Analog Synthesis: Modify the bromine substituent (e.g., replace with Cl or CF3) or piperidine ring (e.g., introduce methyl groups) to assess activity changes.
- Functional Assays: Test analogs in vitro (e.g., cAMP assays for adrenergic receptors) to correlate structural features with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
